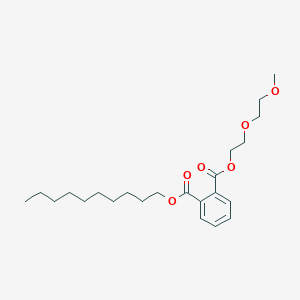
Decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate: is a chemical compound known for its unique structure and properties. It is an ester derivative of benzene-1,2-dicarboxylic acid, where the decyl group and the 2-(2-methoxyethoxy)ethyl group are attached to the carboxylate groups. This compound is used in various industrial applications due to its chemical stability and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with decanol and 2-(2-methoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of a high-quality product. The final product is purified through distillation or recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ester moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate is used as a reagent in organic synthesis for the preparation of various ester derivatives. Its unique structure allows for the study of esterification and transesterification reactions.
Biology: In biological research, this compound is used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable ester linkages with active pharmaceutical ingredients. It is also studied for its biocompatibility and biodegradability.
Industry: In industrial applications, this compound is used as a plasticizer in polymer production. It enhances the flexibility and durability of polymers, making it suitable for use in various plastic products.
Mechanism of Action
The mechanism of action of decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate involves its interaction with enzymes and other molecular targets. The ester groups in the compound can be hydrolyzed by esterases, leading to the release of decanol and 2-(2-methoxyethoxy)ethanol. These hydrolysis products can further interact with biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Diethyl phthalate: Another ester of benzene-1,2-dicarboxylic acid, commonly used as a plasticizer.
Dibutyl phthalate: Similar in structure but with butyl groups instead of decyl and methoxyethoxyethyl groups.
Dimethyl phthalate: A simpler ester with methyl groups, used in various industrial applications.
Uniqueness: Decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate is unique due to its specific ester groups, which provide distinct chemical and physical properties. Its longer alkyl chain (decyl group) and the presence of the methoxyethoxyethyl group make it more hydrophobic and flexible compared to other similar compounds. This uniqueness makes it particularly useful in applications requiring enhanced flexibility and stability.
Properties
CAS No. |
189183-02-6 |
|---|---|
Molecular Formula |
C23H36O6 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-O-decyl 2-O-[2-(2-methoxyethoxy)ethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C23H36O6/c1-3-4-5-6-7-8-9-12-15-28-22(24)20-13-10-11-14-21(20)23(25)29-19-18-27-17-16-26-2/h10-11,13-14H,3-9,12,15-19H2,1-2H3 |
InChI Key |
PLZLGFONGTULHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















